Comparative Thrombin Binding Affinity: Ethyl 3-amino-3-(pyridin-2-yl)propanoate Analog vs. Dabigatran
In silico molecular docking studies of the structurally related analog ethyl 3-[(pyridin-2-yl)amino]propanoate (EPYAPP) against human alpha-thrombin (PDB: 1PPB) yielded a binding energy of -7.03 kcal/mol [1]. This value can be contextualized against the binding energy of the established thrombin inhibitor Dabigatran (-8.82 kcal/mol) in the same docking model [1]. While the target compound ethyl 3-amino-3-(pyridin-2-yl)propanoate differs in connectivity (β-amino vs. N-linked), the shared pyridine pharmacophore and comparable molecular framework suggest similar potential for thrombin engagement. The analog's binding mode involves hydrogen bonding interactions between the pyridine nitrogen and thrombin active site residues, a feature retained in the target compound [1].
| Evidence Dimension | In silico binding energy to human alpha-thrombin (PDB: 1PPB) |
|---|---|
| Target Compound Data | Not directly measured; structural analog EPYAPP: -7.03 kcal/mol [1] |
| Comparator Or Baseline | Dabigatran: -8.82 kcal/mol [1] |
| Quantified Difference | Analog shows 1.79 kcal/mol weaker binding than Dabigatran; approximately 20% lower binding affinity |
| Conditions | Molecular docking using AutoDock with human alpha-thrombin crystal structure (PDB: 1PPB) |
Why This Matters
This establishes a quantitative benchmark for the pyridine-containing β-amino ester scaffold's potential thrombin inhibition, providing procurement justification for medicinal chemistry programs targeting anticoagulant development or impurity profiling of Dabigatran synthesis.
- [1] Suneetha, M. et al. An analysis of structural, spectroscopic, quantum chemical and in silico studies of ethyl 3-[(pyridin-2-yl)amino]propanoate: A potential thrombin inhibitor. Journal of Molecular Structure, 2021, 1227, 129542. View Source
